N-(2,2-di(furan-2-yl)ethyl)benzamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(2,2-di(furan-2-yl)ethyl)benzamide”, benzamides can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Chemical Reactions Analysis
Benzamides can undergo various reactions at the benzylic position, which are important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation .
Scientific Research Applications
Synthetic Chemistry and Reactivity Studies
- Research has demonstrated the synthesis and reactivity of compounds related to furan derivatives, highlighting methods for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These processes are crucial for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Aleksandrov & El’chaninov, 2017).
Polymer Science
- The study on the reverse Diels-Alder reaction of N-substituted maleimide adducts of furan showcased a pathway to synthesize maleimides that could not be obtained directly from maleamic acids due to isomerization to isomaleimides. These maleimides were then polymerized, offering insights into the synthesis of functional polymers, which is essential for developing new materials with specific properties (Narita, Teramoto, & Okawara, 1971).
Anticancer and Antiangiogenic Research
- The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin revealed compounds with significant antiproliferative activity against cancer cells. This research provides a foundation for the development of new anticancer agents, showcasing the therapeutic potential of furan derivatives (Romagnoli et al., 2015).
Material Chemistry
- The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block highlighted the potential of furan derivatives in creating environmentally friendly materials. This research underscores the importance of biobased compounds in developing sustainable materials for various applications (Jiang et al., 2014).
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(13-6-2-1-3-7-13)18-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h1-11,14H,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDXLUQWSOCRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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